molecular formula C10H8N4O B1482447 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 2098014-23-2

2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1482447
CAS No.: 2098014-23-2
M. Wt: 200.2 g/mol
InChI Key: WSWZWXFJXYYJME-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, recognized for its significant potential in medicinal chemistry and drug discovery research. This scaffold is a key structural motif in numerous bioactive molecules and is known to function as a potent protein kinase inhibitor (PKI) . The core structure is a fused, rigid, and planar N-heterocyclic system that is frequently investigated for its ability to interact with the ATP-binding sites of various kinases . The specific incorporation of a furan-3-yl group at the 2-position and an amine at the 6-position is designed to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific enzymatic targets. Compounds featuring the pyrazolo[1,5-a]pyrimidine core have demonstrated substantial research value as anticancer agents. They have been designed and synthesized as dual inhibitors of critical kinases such as CDK2 (a key regulator of the cell cycle) and TRKA (involved in cancer cell survival and progression) . These inhibitors work by competitively binding to the ATP-binding pocket of the target kinases, thereby disrupting phosphorylation and subsequent downstream signaling pathways that drive proliferation in various cancer cell lines . The primary research applications of this class of compounds include use as a reference standard in bioassays, a key intermediate in the synthetic elaboration of novel kinase inhibitors, and a tool compound for investigating cancer biology and resistance mechanisms. Researchers can utilize this chemical to probe the efficacy of dual-kinase inhibition as a strategy to overcome drug resistance in cancer therapy. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWZWXFJXYYJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Key Intermediates

A prominent method involves the reaction of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile or its ester analogs with enaminones derived from methyl aryl ketones. The general procedure includes:

  • Formation of amino-pyrazole intermediates (3a and 3b ) by reacting malononitrile or ethyl cyanoacetate with phenylisothiocyanate, followed by methylation and hydrazine hydrate treatment.
  • Synthesis of enaminones (5a–j ) via condensation of methyl aryl ketones with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing xylene.
  • Subsequent reflux of amino-pyrazoles with enaminones in glacial acetic acid to yield pyrazolo[1,5-a]pyrimidine derivatives (6a–t ) through a Michael-type addition and cyclization process (Scheme 1b).

Mechanistic Insights

The reaction is proposed to proceed via:

  • Michael addition of the amino group on the pyrazole to the double bond of the enaminone.
  • Elimination of dimethylamine forming a non-isolable intermediate.
  • Intramolecular cyclization with loss of water to afford the fused pyrazolo[1,5-a]pyrimidine ring system.

This method allows for the introduction of various aryl substituents at the 7-position and amino groups at the 6-position, which can be adapted to incorporate the furan-3-yl substituent at the 2-position.

Preparation via Cross-Dehydrogenative Coupling (CDC) Reactions

Reaction Conditions and Catalysis

A more recent and efficient approach uses cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-ketoesters or β-diketones under mild, catalyst-free conditions promoted by acetic acid and molecular oxygen. Key features include:

  • Use of acetic acid as both solvent and promoter.
  • Molecular oxygen (O₂) as a green oxidant.
  • Reactions conducted typically in ethanol at elevated temperatures (~130 °C).

Optimization Data

Table 1 summarizes the effect of acetic acid equivalents and atmosphere on the yield of pyrazolo[1,5-a]pyridine derivatives analogous to the target compound:

Entry Acetic Acid Equiv. Atmosphere Yield (%) of Pyrazolo[1,5-a]pyridine
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6
6 1 (p-TSA) O₂ 39
7 2 (p-TSA) O₂ 41
8 1 (TFA) O₂ 48
9 2 (TFA) O₂ 55

Reaction conditions: N-amino-2-iminopyridine (3 mmol), β-ketoester (3 mmol), ethanol (10 mL), 130 °C, 18 h.

The data indicate that 6 equivalents of acetic acid under an oxygen atmosphere provide the highest yield (94%) of the pyrazolo[1,5-a]pyridine product, highlighting the crucial role of oxygen as the oxidant in the CDC process.

Substrate Scope

Various N-amino-2-iminopyridines bearing electron-donating or withdrawing groups and different β-dicarbonyl compounds (ethyl acetoacetate, ethyl benzoylacetate, methyl propionylacetate, acetylacetone) have been successfully employed, demonstrating the method’s versatility in synthesizing substituted pyrazolo[1,5-a]pyridines, including the 2-(furan-3-yl) derivative by analogy.

Specific Considerations for 2-(Furan-3-yl) Substitution

While the above methods focus on aryl or alkyl substituents, the incorporation of a furan-3-yl group at the 2-position can be achieved by selecting appropriate enaminone or β-dicarbonyl precursors bearing the furan moiety. The furan ring’s electron-rich nature requires mild conditions to avoid ring degradation, making the oxygen-promoted CDC method particularly attractive due to its mild catalyst-free conditions and green oxidant.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Notes
Amino-pyrazole + Enaminone 5-amino-3-(anilinyl)-1H-pyrazole, enaminones Reflux in glacial acetic acid Moderate to High Michael addition, cyclization mechanism
CDC of N-amino-2-iminopyridines + β-ketoesters N-amino-2-iminopyridine, β-ketoesters/diketones Ethanol, acetic acid, O₂, 130 °C Up to 94 Catalyst-free, green oxidant, high atom economy

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine exhibits a range of biological activities:

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. The structural motif allows for selective inhibition of protein targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit various tumor cell lines effectively .

Enzymatic Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have demonstrated efficacy against several enzymes implicated in disease pathways, making them promising candidates for drug development targeting metabolic disorders and cancers .

Psychopharmacological Effects

Some derivatives exhibit anxiolytic properties, suggesting their potential use in treating anxiety disorders. The pharmacological profile indicates a favorable safety margin and biocompatibility, which are critical for therapeutic applications .

Material Science Applications

Beyond medicinal chemistry, this compound shows promise in material sciences:

Photophysical Properties

The compound's unique structure allows it to act as an emergent fluorophore. This property can be harnessed in optoelectronic devices and sensors due to its ability to emit light under specific conditions .

Supramolecular Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives can form complex structures through supramolecular interactions. This characteristic is beneficial for developing advanced materials with tailored functionalities such as drug delivery systems or smart materials that respond to environmental stimuli .

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
MDPI (2021)Antitumor ActivityDemonstrated selective inhibition against multiple cancer cell lines with low toxicity profiles.
PubMed Central (2023)Enzymatic InhibitionIdentified as a potent inhibitor against specific metabolic enzymes involved in cancer metabolism.
RSC Advances (2020)Material ScienceExhibited exceptional photophysical properties suitable for optoelectronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidin-6-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Compound Name Substituents Biological Activity Potency/Key Findings Reference
2-(Methylthio)-3-(phenylsulfonyl)-pyrazolo[1,5-a]pyrimidin-6-amine 2-(Methylthio), 3-(Phenylsulfonyl) Serotonin 5-HT6 receptor antagonist Picomolar affinity (IC₅₀ < 1 nM)
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine 2-(Trifluoromethyl) Unknown (fluorinated bioisostere) Enhanced lipophilicity (logP ~2.1)
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile 6-Cyano, 5-Amino Anticancer intermediate High yield synthesis (Suzuki coupling)
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine 2-(Oxan-4-yl) CNS-targeted candidate Improved bioavailability (cLogP ~1.8)
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine 2-(Thiophen-2-yl) Potential kinase inhibitor Structural similarity to furan derivatives

Key Observations

Substituent Effects on Receptor Binding

  • 3-Arylsulfonyl derivatives (e.g., 3-(phenylsulfonyl)) exhibit picomolar affinity for serotonin 5-HT6 receptors due to sulfonyl groups enhancing hydrophobic interactions and hydrogen bonding .
  • Furan-3-yl vs. Thiophen-2-yl : Both are electron-rich heterocycles, but furan’s oxygen atom may improve solubility compared to thiophen’s sulfur, which could enhance metabolic stability .

Anticancer Potential Methyl derivatives (e.g., methyl 2-(4-pyrazolo[1,5-a]pyrimidin-6-yl)phenyl acetate) serve as intermediates for anticancer agents, suggesting that 2-(furan-3-yl) substitution could similarly enable targeted modifications .

The amine at position 6 is critical for hydrogen-bonding interactions in receptor binding, as seen in both 5-HT6 antagonists and adenosine A2A antagonists .

Synthetic Accessibility

  • Suzuki-Miyaura cross-coupling is a common method for introducing aryl/heteroaryl groups (e.g., furan-3-yl) with high efficiency, as demonstrated in methyl ester derivatives .

Contradictions and Limitations

  • While 3-arylsulfonyl derivatives show exceptional 5-HT6 antagonism, their metabolic stability may be compromised compared to non-sulfonylated analogues like 2-(furan-3-yl) derivatives .
  • Fluorinated derivatives (e.g., 2-(trifluoromethyl)) offer improved pharmacokinetics but may introduce toxicity risks absent in furan-substituted compounds .

Biological Activity

2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that integrates the structural characteristics of furan, pyrazole, and pyrimidine rings. This compound is part of a broader family of pyrazolo[1,5-a]pyrimidines recognized for their significant biological activities, particularly in the realms of anticancer and enzyme inhibition.

Chemical Structure and Properties

The compound can be described by its IUPAC name, this compound. Its molecular formula is C10H8N4O, and it possesses unique biochemical properties that facilitate its interactions with various biological targets.

Enzyme Inhibition

This compound has demonstrated the ability to inhibit several key enzymes involved in cellular signaling pathways. It primarily interacts with kinases and phosphatases, binding to their active sites and modulating their activity. This inhibition can lead to altered cellular signaling and has implications for cancer treatment strategies.

Protein Interactions

In addition to enzymes, this compound interacts with proteins involved in DNA repair and cell cycle regulation. The interaction mechanisms typically include hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to its target proteins.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown selective inhibition against various cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Research indicates that this compound could be effective in inducing apoptosis in cancer cells and inhibiting tumor growth in vitro .

Case Studies

A notable study evaluated the efficacy of several pyrazolo[1,5-a]pyrimidine analogs against cancer cell lines. The results indicated that specific derivatives exhibited IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR targets. The most potent compounds not only inhibited cell proliferation but also induced significant apoptosis and cell cycle arrest in MCF-7 breast cancer cells .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell migration and promotes DNA fragmentation in cancer cells. The compound's mechanism appears to involve the disruption of signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines has revealed that modifications to the furan and pyrazole rings can significantly influence biological activity. For example, substituents on these rings can enhance binding affinity to target proteins or alter selectivity towards specific kinases .

Table: Biological Activity Summary

Activity Target IC50 (µM) Effect
EGFR InhibitionEGFR0.3 - 24Inhibition of tumor growth
VEGFR InhibitionVEGFR7.60Induction of apoptosis
Cell Cycle RegulationMCF-7 Cancer CellsVariesCell cycle arrest at G2/M phase
Migration InhibitionVarious Cancer Cell LinesNot specifiedReduced migration

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves condensation of furan-3-carbaldehyde with pyrazolo[1,5-a]pyrimidin-6-amine precursors under acidic or basic conditions. For example, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclocondensation reactions using sodium acetate or PEG-400 as catalysts . Characterization includes 1^1H/13^{13}C NMR, IR spectroscopy, and mass spectrometry (MS) to confirm regiochemistry and purity .

Q. How can structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives be resolved experimentally?

  • Methodology : X-ray crystallography is preferred for resolving positional isomerism. For compounds where crystallography is impractical, NOESY NMR or heteronuclear correlation experiments (HSQC/HMBC) can differentiate substituent positions. For instance, 15^{15}N NMR has been used to confirm the bonding pattern of pyrazolo[1,5-a]pyrimidine cores .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the kinase inhibition profile of this compound, and how do its IC50_{50} values compare to analogs?

  • Methodology : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of kinases like DDR1, DDR2, and Bcr-Abl. Pyrazolo[1,5-a]pyrimidine derivatives have shown IC50_{50} values as low as 6.8 nM for DDR1, with >100-fold selectivity over related kinases . Comparative studies should include analogs with substituents like trifluoromethyl or cyano groups, which alter steric and electronic properties .

Q. How do substituents at the pyrimidine C-2 and furan C-3 positions influence anticancer activity in vivo?

  • Methodology : Structure-activity relationship (SAR) studies require synthesizing derivatives with systematic substitutions (e.g., halogen, methyl, or aryl groups) and testing them in xenograft models. For example, 5,7-diethyl-2-(4-fluorophenyl) analogs demonstrated enhanced tumor uptake in PET imaging due to improved lipophilicity . Computational docking (e.g., Glide SP) can predict binding interactions with targets like TSPO or CDK2 .

Q. What strategies mitigate metabolic instability in pyrazolo[1,5-a]pyrimidine derivatives during preclinical development?

  • Methodology : Introduce metabolically stable groups (e.g., deuterium, fluorine) at vulnerable positions. For example, trifluoromethyl groups reduce oxidative metabolism, as seen in analogs with oral bioavailabilities >50% . Microsomal stability assays (e.g., human liver microsomes) and CYP450 inhibition studies are critical for optimization .

Q. How can contradictory cytotoxicity data between 2D cell cultures and 3D tumor spheroids be reconciled?

  • Methodology : Evaluate penetration efficiency using fluorescently labeled derivatives in 3D spheroids. Pyrazolo[1,5-a]pyrimidines with logP >3.5 often show poor diffusion into spheroid cores. Adjust substituents (e.g., polar carboxamides) to balance permeability and target affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine

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